molecular formula C10H10F2O2 B13441765 Methyl 3-(3,5-difluorophenyl)propanoate

Methyl 3-(3,5-difluorophenyl)propanoate

Cat. No.: B13441765
M. Wt: 200.18 g/mol
InChI Key: FLBPWMUTTYMQTA-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)propanoate is an ester derivative featuring a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. This compound belongs to a broader class of arylpropanoates, which are widely utilized in organic synthesis, pharmaceuticals, and material science. The difluorophenyl group enhances electron-withdrawing properties and metabolic stability, making it a valuable scaffold in drug discovery and polymer chemistry .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 3-(3,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3

InChI Key

FLBPWMUTTYMQTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-difluorophenyl)propanoate can be synthesized through the esterification of 3-(3,5-difluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3,5-difluorophenyl)propanoate involves its interaction with specific molecular targets. The difluorophenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key Applications/Properties References
Methyl 3-(3,5-difluorophenyl)propanoate (Target) 3,5-diF None Intermediate in drug synthesis
3-(2-Methoxyphenyl)propanoic acid 2-OCH₃ Carboxylic acid Research reagent
Methyl [3,5-di(tert-butyl)-4-hydroxyphenyl]propanoate (MBHP) 3,5-di(t-Bu), 4-OH Phenolic hydroxyl Antioxidant in polymers, food
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate 3,5-diF Boc-protected amino group Chiral building block for peptides
Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoate 3,5-diBr, 4-OH Trifluoroacetyl-protected amino Enzyme inhibition studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (3,5-diF) increases electrophilicity and metabolic stability compared to methoxy (2-OCH₃) or tert-butyl groups (3,5-di(t-Bu)), which are bulkier and electron-donating .
  • Amino Derivatives: The addition of Boc-protected (tert-butoxycarbonyl) or trifluoroacetylated amino groups (e.g., ) enhances bioactivity, enabling interactions with enzymes like acetylcholinesterase .

Physicochemical Properties

  • Melting Points: Methyl (2S)-2-Boc-amino-3-(3,5-difluorophenyl)propanoate: 78–80°C . MBHP (phenolic derivative): No explicit data, but hydroxyl groups likely increase polarity and melting point compared to non-polar tert-butyl analogs .
  • Boiling Points: Predicted boiling point for Methyl (2S)-2-Boc-amino-3-(3,5-difluorophenyl)propanoate: 398.5±42.0°C .
  • Solubility: Trifluoroacetylated amino derivatives (e.g., ) are less polar due to fluorine content, improving lipid solubility for biological uptake.

Biological Activity

Methyl 3-(3,5-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C10H10F2O2C_{10}H_{10}F_2O_2. The presence of difluorinated aromatic rings affects its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Compounds with similar structures have been shown to influence enzyme activity and protein interactions, particularly in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. Its structural similarity to known enzyme substrates suggests potential competitive inhibition mechanisms.
  • Cell Signaling Modulation : It has been observed to affect cell signaling pathways, which could lead to alterations in gene expression and cellular metabolism.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Analgesic Activity : Similar compounds have demonstrated TRPV1 antagonism, which is linked to pain relief mechanisms. This suggests that this compound may also possess analgesic properties .
  • Antimicrobial and Antifungal Properties : Preliminary studies indicate potential inhibitory effects against certain fungi, which could be explored further for therapeutic applications in treating infections .

Case Studies

  • TRPV1 Antagonism :
    • A study investigated the structure-activity relationship (SAR) of related compounds and found that modifications at the 3 and 5 positions significantly enhanced TRPV1 antagonism. This suggests that this compound may similarly exhibit enhanced activity against this target .
  • Enzymatic Studies :
    • In vitro studies have shown that compounds with similar structures can inhibit enzymes involved in amino acid metabolism. This compound's interactions with these enzymes warrant further investigation to confirm its role as a substrate or inhibitor .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of enzymes in metabolic pathways,
Analgesic EffectPossible TRPV1 antagonist properties
Antimicrobial ActivityInhibitory effects against specific fungi

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